IWP-2-V2
Description
Contextualization of Wnt Signaling in Fundamental Biological Processes
The Wnt signaling pathway is a highly conserved network of proteins that plays a crucial role in intercellular communication. stemcell.com This pathway is fundamental to a vast array of biological processes, particularly during embryonic development, where it governs cell fate determination, proliferation, migration, and the establishment of body axis patterning. medchemexpress.comsigmaaldrich.comapexbt.com In adult organisms, Wnt signaling is essential for tissue homeostasis and regeneration, particularly in tissues such as bone marrow, skin, and the intestine. medchemexpress.comsigmaaldrich.com The signaling cascade is initiated by the binding of a Wnt protein ligand to a Frizzled family receptor on the cell surface. medchemexpress.com This can trigger one of several downstream branches, the most extensively studied being the canonical or Wnt/β-catenin pathway. medchemexpress.comsigmaaldrich.com In the absence of a Wnt signal, a "destruction complex" continuously phosphorylates the protein β-catenin, targeting it for degradation. researchgate.net Wnt pathway activation leads to the disassembly of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. stemcell.com Given its central role, dysregulation of the Wnt pathway is implicated in a variety of diseases, including cancer and developmental defects. apexbt.comnih.gov
Overview of Chemical Modulators Targeting the Wnt Pathway
The critical role of Wnt signaling in both normal physiology and disease has made it an attractive target for the development of chemical modulators. These small molecules are designed to either activate or inhibit the pathway at various points, serving as valuable research tools and potential therapeutic agents. caymanchem.com Inhibitors have been developed to target several key components of the pathway, including the Frizzled receptors, the intracellular protein Dishevelled, and enzymes like Tankyrase which is involved in the degradation of the destruction complex component Axin. caymanchem.com Conversely, activators of the pathway have also been identified, many of which target and inhibit Glycogen Synthase Kinase 3β (GSK3β), a key kinase in the β-catenin destruction complex. researchgate.net These chemical modulators allow for precise temporal control of Wnt signaling, enabling researchers to dissect the intricate mechanisms of the pathway and explore its function in various biological contexts. caymanchem.com
Characterization of IWP-2 as a Research Probe in Wnt Pathway Studies
IWP-2 is a small molecule inhibitor that has been instrumental in elucidating the upstream mechanisms of Wnt protein processing and secretion. selleck.co.jp It was identified through high-throughput screening for antagonists of the Wnt/β-catenin pathway. rndsystems.com Unlike many other Wnt inhibitors that target downstream components, IWP-2 acts by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase. medchemexpress.com This enzyme is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification that is essential for their secretion and signaling activity. By preventing this lipid modification, IWP-2 effectively traps Wnt proteins within the cell, thereby blocking their secretion and subsequent activation of the signaling cascade in neighboring cells. selleck.co.jp This specific mechanism of action makes IWP-2 a highly valuable research probe for studying the consequences of a global reduction in Wnt signaling and for investigating processes that are dependent on the production of functional Wnt ligands.
The inhibitory effect of IWP-2 on the Wnt pathway has been quantified in various studies. It has been shown to inhibit Wnt processing and secretion with a half-maximal inhibitory concentration (IC50) of 27 nM. Research has demonstrated that IWP-2's action leads to a blockage of Wnt-dependent biochemical events, including the phosphorylation of the Lrp6 co-receptor and the Dvl2 protein, as well as the subsequent accumulation of β-catenin. medchemexpress.com
| Parameter | Value | Description |
|---|---|---|
| Target | Porcupine (PORCN) | A membrane-bound O-acyltransferase essential for Wnt protein palmitoylation. medchemexpress.com |
| IC50 | 27 nM | Half-maximal inhibitory concentration for the inhibition of Wnt processing and secretion. |
| Mechanism of Action | Inhibits palmitoylation of Wnt proteins | Prevents the lipid modification necessary for Wnt ligand secretion and activity. selleck.co.jp |
| Downstream Effects | Blocks Lrp6 and Dvl2 phosphorylation, prevents β-catenin accumulation | Inhibits key steps in the canonical Wnt signaling cascade. medchemexpress.com |
IWP-2 has been utilized in a wide range of research applications, from studying tissue regeneration to directing stem cell differentiation. For instance, it has been used to suppress the self-renewal of embryonic stem cells and to promote their differentiation into specific lineages, such as cardiomyocytes. medchemexpress.com The specificity and potency of IWP-2 have solidified its status as an indispensable tool for the precise manipulation of Wnt signaling in biological research.
| Research Area | Experimental Application | Observed Effect |
|---|---|---|
| Stem Cell Biology | Treatment of embryonic stem cells (ESCs) | Suppresses self-renewal and promotes differentiation. medchemexpress.com |
| Cardiomyocyte Differentiation | Directed differentiation of human pluripotent stem cells (hPSCs) | Promotes the formation of cardiomyocytes, often in combination with other small molecules. medchemexpress.com |
| Cancer Research | Treatment of cancer cell lines | Decreases proliferation, migration, and invasion of certain cancer cells. |
| Tissue Regeneration | Investigation of Wnt-dependent regenerative processes | Used to reversibly disrupt tissue regeneration to study the role of Wnt signaling. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSMYOJWTVVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Stem Cell Biology and Developmental Systems Research
Directed Differentiation Methodologies from Pluripotent Stem Cells
Chemical Reprogramming of Somatic Cells to Induced Pluripotent Stem Cells
Chemical reprogramming involves the use of small molecules to induce pluripotency in somatic cells, offering an alternative to genetic methods for generating induced pluripotent stem cells (iPSCs). While IWP-2 has been identified as a component in protocols for chemically inducing pluripotency in human somatic cells, specific detailed findings on the direct application or efficacy of IWP-2-V2 in this process are not extensively reported in the available research. nih.gov
For instance, IWP-2 has been used at concentrations such as 2 µM in induction media during the early stages (e.g., first four days of Stage IV induction medium) to reprogram human somatic cells to pluripotent stem cells. This highlights the general principle that Wnt pathway inhibition, often achieved through compounds like IWP-2, can contribute to the complex cocktail of small molecules required for chemical reprogramming.
Development and Analysis of Organoid Models
Organoid models, which are three-dimensional (3D) self-organizing structures derived from pluripotent stem cells or adult stem cells, recapitulate key aspects of organ development and function. These models are invaluable for studying developmental processes, disease modeling, and drug screening. The modulation of signaling pathways, including Wnt, is critical for guiding the differentiation and self-organization of cells into complex organoid structures.
Cardiac organoids are 3D structures that mimic the early development and functional characteristics of heart tissue, including spontaneous contraction and the presence of various cardiac cell types like cardiomyocytes, fibroblasts, and endothelial cells.
The formation of heart-forming organoids (HFOs) from human pluripotent stem cells (hPSCs) often involves the sequential application of chemical modulators of the Wnt pathway. IWP-2, in combination with other small molecules like CHIR99021 (a Wnt activator), is frequently used to induce directed differentiation towards cardiac lineages. nih.govciteab.com For example, hPSC aggregates embedded in Matrigel can be differentiated into heart-forming organoids by applying CHIR99021 for mesoderm induction, followed by IWP-2 for cardiac specification. nih.govciteab.com This protocol has demonstrated an organoid formation efficiency of approximately 88%, with the resulting constructs exhibiting a layered and spherical morphology.
Studies have shown that IWP-2 can promote cardiomyocyte differentiation from hPSCs. nih.govciteab.com In some protocols, IWP-2 is applied at concentrations such as 5 µM during specific differentiation stages (e.g., day 3 to 5) to induce cardiac differentiation nih.gov. The use of IWP-2 in cardiac organoid differentiation can influence the cellular composition, with lower concentrations potentially allowing for the development of hematopoietic cells alongside the cardiomyocyte lineage.
While IWP-2 is a key component in these established protocols, specific data detailing the direct use or unique contributions of this compound in the formation and characterization of cardiac organoids are not prominently featured in the scientific literature.
Table 1: Key Chemical Modulators in Cardiac Organoid Differentiation Protocols (Primarily involving IWP-2)
| Compound | Role in Differentiation | Typical Concentration (IWP-2) | Reference |
| IWP-2 | Inhibits Wnt secretion, promotes cardiac specification | 2-5 µM | nih.govciteab.com |
| CHIR99021 | Activates Wnt signaling, induces mesoderm formation | 1-3 µM | nih.govciteab.com |
Distal lung organoids serve as valuable in vitro models for studying human lung development, interstitial lung diseases, and viral infections. citeab.com The generation of these complex 3D structures from human pluripotent stem cells involves a directed differentiation strategy that often includes precise modulation of several signaling pathways, including Wnt.
In the development of distal lung organoids, IWP-2 is used to inhibit Wnt signaling, which is crucial for directing foregut endoderm towards an anterior foregut endoderm (AFE) fate. For instance, a common protocol involves treating cells with a combination of small molecules, including IWP-2 (e.g., at 1 µM), along with SB431542 (TGF-β inhibitor) and Noggin (BMP inhibitor), to induce AFE. This step is vital for establishing the correct developmental trajectory for lung progenitor cells. After AFE induction, cells are typically switched to ventralization media containing other growth factors and modulators to promote the formation of lung bud organoids (LBOs) and subsequent branching morphogenesis.
Table 2: Key Chemical Modulators in Distal Lung Organoid Differentiation Protocols (Primarily involving IWP-2)
| Compound | Role in Differentiation | Typical Concentration (IWP-2) | Reference |
| IWP-2 | Inhibits Wnt signaling, directs AFE specification | 1 µM | |
| SB431542 | Inhibits TGF-β signaling | 10 µM | |
| Noggin | Inhibits BMP signaling | 100 ng/ml | |
| CHIR99021 | Activates Wnt signaling (in later stages for ventralization) | 3 µM |
Investigational Roles in Disease Models and Pathophysiological Mechanisms
Cancer Research and Anti-tumorigenic Applications
IWP-2-V2 has been employed in cancer research, primarily in studies investigating the structural requirements for Wnt/β-catenin pathway inhibition. caymanchem.comsapphire-usa.commedchemexpress.comnih.govmyskinrecipes.com Its role in these studies is to help elucidate which chemical moieties are critical for the inhibitory function against Wnt/β-catenin pathway activity. caymanchem.comsapphire-usa.com
Neuropathic Pain Pathogenesis and Alleviation
There is no direct information available in the provided search results detailing the role of this compound in neuropathic pain pathogenesis or its alleviation.
Effects on Thermal Hyperalgesia Responses
Research into the effects on thermal hyperalgesia responses has largely focused on IWP-2, the parent compound of this compound. IWP-2 has demonstrated inhibitory effects on thermal hyperalgesia in certain neuropathic pain models. For instance, repetitive intrathecal administration of IWP-2 (20 μM) in rats with chronic constrictive injury (CCI) showed inhibitory effects on thermal hyperalgesia. apexbt.comencyclopedia.pub Similarly, IWP-2 was reported to diminish thermal sensitization in CCI-operated rats by suppressing microglial reactions in the spinal cord. encyclopedia.pub
However, the effects of IWP-2 on thermal hyperalgesia are not universally observed across all pain models. In a spared nerve injury (SNL) rat model, IWP-2 administration did not affect paw withdrawal latencies in thermal hyperalgesia tests. nih.gov Furthermore, IWP-2 did not inhibit the production of thermal hyperalgesia induced by complete Freund's adjuvant (CFA), but it did reduce ongoing CFA-induced thermal hyperalgesia when administered 24 hours post-CFA injection. jci.org
As this compound is a less potent derivative of IWP-2 used for structural activity relationship studies, it is inferred that its effects on thermal hyperalgesia would be similar to, albeit potentially weaker than, those observed for IWP-2.
Immunomodulatory and Anti-Inflammatory Activities
Studies investigating the immunomodulatory and anti-inflammatory activities of this compound primarily refer to findings observed with its parent compound, IWP-2.
IWP-2 has been shown to significantly influence phagocytic processes. In studies involving C57BL/6 mice, IWP-2 caused a substantial reduction in the uptake of blue beads and E. coli by peritoneal lavage cells within two hours. medchemexpress.comresearchgate.net This suggests that IWP-2 can suppress phagocytosis. Furthermore, IWP-2, by inhibiting Wnt production, has been observed to suppress phagocytosis and accelerate bacterial killing in macrophages. nih.govpnas.org The compound also significantly decreased Ehrlichia chaffeensis infection, as the phagocytosis triggered by Ehrlichia chaffeensis tandem repeat proteins (TRPs) was blocked by Wnt pathway inhibitors, including IWP-2. asm.org
IWP-2 has demonstrated effects on the production of pro-inflammatory cytokines. In mouse models, IWP-2 reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lavage fluid by 2-4 fold compared to control values. medchemexpress.comresearchgate.net Similarly, IWP-2 suppressed the expression of inflammatory cytokines, including TNF-α and IL-6, in both normal and LPS-induced inflamed human dental pulp stem cells (hDPSCs). researchgate.netnih.gov
However, some research indicates a more complex interplay. For instance, inhibition of Wnt3a activity, which IWP-2 achieves, has been reported to significantly enhance the production of inflammatory cytokines such as IL-12P40, IL-6, and TNF-α in E. coli LPS-stimulated human monocytes. nih.gov This suggests that Wnt3a itself might play a role in restraining inflammation, and its inhibition could lead to an increase in certain pro-inflammatory mediators depending on the cellular context.
In addition to its effects on pro-inflammatory cytokines, IWP-2 has been observed to influence anti-inflammatory cytokine secretion. Specifically, IWP-2 induced a considerable increase in the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) in the lavage fluid of mice. medchemexpress.comresearchgate.net This suggests a role for IWP-2 in promoting an anti-inflammatory environment.
Studies in Tissue Regeneration Models
Studies on the regenerative capacity suppression in zebrafish models using this compound and related IWP compounds have yielded mixed results. Early research indicated that the addition of IWP compounds, including IWP-2-V1, -V2, and -V3, to aquarium water failed to suppress fin regeneration after mechanical resection in zebrafish. This suggested either poor bioavailability of these compounds in zebrafish or that the determinants in the gene product they target are not conserved in this species. apexbt.comnih.gov
Structure Activity Relationship Sar Studies and Analogue Design
Elucidation of Critical Structural Features for Wnt Pathway Inhibition Utilizing IWP-2-V2
This compound is recognized as a less potent analogue of IWP-2, yet it has been instrumental in identifying the key structural elements required for Wnt/β-catenin pathway inhibition. apexbt.comcaymanchem.com Both this compound and its parent compound, IWP-2, share a common benzothiazole (B30560) group in their chemical structure. apexbt.comcaymanchem.com Research has specifically highlighted the benzothiazole moiety as a critical determinant for the inhibitory activity of IWP compounds against Porcupine (Porcn) function. nih.gov
The primary mechanism of action for IWP compounds, including this compound, involves the inactivation of Porcn. apexbt.com Porcn is a membrane-bound O-acyltransferase (MBOAT) enzyme responsible for the palmitoylation of Wnt proteins. This palmitoylation is a crucial post-translational modification essential for the proper secretion and signaling capability of Wnt ligands. apexbt.comnih.govstemcell.comtocris.comrndsystems.commdpi.comnih.govresearchgate.netreprocell.com By inhibiting Porcn, this compound effectively blocks Wnt protein secretion, thereby disrupting Wnt-dependent signaling. apexbt.comnih.gov
Comparative Analysis of Inhibitory Potency Across IWP Derivatives (e.g., this compound, IWP-3, IWP-4)
The IWP series of compounds, including IWP-2, IWP-3, and IWP-4, are all known inhibitors of Wnt production that target Porcn. These compounds share a core chemical structure and exhibit similar inhibitory potencies against the Wnt pathway. researchgate.net this compound is specifically noted as a less potent derivative of IWP-2. apexbt.comcaymanchem.com
Comparative potency data for these compounds, typically measured by their half-maximal inhibitory concentration (IC50) in Wnt-responsive cell lines (e.g., L-Wnt-STF cells), demonstrate their effectiveness in blocking Wnt signaling.
Table 1: Comparative Inhibitory Potency of IWP Derivatives on Wnt Pathway
| Compound | IC50 (nM) | Target/Mechanism |
| IWP-2 | 27 | Porcupine (PORCN) inhibition, blocking Wnt processing and secretion. stemcell.comtocris.comrndsystems.com |
| IWP-3 | N/A (Wnt inhibitor) | Prevents palmitylation of Wnt proteins by Porcupine (Porcn). sigmaaldrich.com |
| IWP-4 | 25 | Porcupine (PORCN) inhibition, blocking Wnt processing and secretion. tocris.comcaymanchem.com |
| This compound | Less potent than IWP-2 | Porcupine (PORCN) inhibition. apexbt.comcaymanchem.com |
The IWP compounds are generally more potent Wnt pathway antagonists compared to another class of Wnt inhibitors, the IWRs, with IC50 values around 40 nM for IWPs versus approximately 200 nM for the strongest IWRs. nih.govresearchgate.net The structural differences among IWP-2, IWP-3, and IWP-4 involve minor modifications, such as the presence of additional fluoro or methoxy (B1213986) adducts, which contribute to their closely related potencies. researchgate.net
Computational and Structural Biology Approaches in Kinase Binding Site Analysis (e.g., CK1δ)
Beyond their primary target Porcupine, IWP compounds, particularly IWP-2, have also been found to exhibit inhibitory activity against Casein Kinase 1 (CK1) isoforms, specifically CK1δ and CK1ε. researchgate.netnih.gov This dual activity highlights the complexity of small-molecule interactions with cellular targets.
Computational and structural biology approaches have been crucial in understanding the binding mode of IWP-2 to CK1δ. Molecular modeling studies predicted a plausible binding interaction of IWP-2 within the ATP binding pocket of CK1δ. researchgate.netnih.gov This prediction was subsequently validated through X-ray crystallographic analysis, providing direct evidence of the binding interaction. researchgate.netnih.gov
In vitro kinase assays confirmed that IWP compounds act as ATP-competitive inhibitors of wild-type CK1δ (wtCK1δ). researchgate.netnih.gov Furthermore, they demonstrated strong inhibition of the gatekeeper mutant M82FCK1δ. researchgate.netnih.gov A broad kinome profiling study involving 320 kinases revealed that IWP-2 specifically inhibited CK1δ, suggesting a degree of selectivity for this kinase isoform. researchgate.net
Structural insights indicate that the benzothiazole moiety, a critical feature for Porcn inhibition, also plays a role in the interaction with the CK1δ ATP binding site. It is positioned in the hinge region, forming a hydrogen bond with the amide group. researchgate.net The key residue Leu 85 in the hinge region of CK1δ is known to form crucial hydrogen bonds with many co-crystallized ligands, underscoring its importance in kinase-inhibitor interactions. acs.orgmdpi.com The CK1δ/ε isoforms are integral to the Wnt signaling pathway, regulating cell growth through interactions with various proteins, including DVL1-3, CTNNB1, AXIN1, and APC. nih.govresearchgate.net
Strategies for Developing Potency-Improved Small-Molecule Inhibitors
The development of small-molecule inhibitors with improved potency and selectivity is a continuous endeavor in medicinal chemistry. For Wnt pathway inhibitors like this compound, several strategies are employed:
High-Throughput Screening (HTS): Initial identification of lead compounds often begins with HTS of diverse chemical libraries against cell-based assays that report Wnt pathway activity. nih.govnih.govahajournals.orgresearchgate.net This allows for rapid identification of compounds that modulate the pathway.
Structure-Activity Relationship (SAR) Studies: Detailed SAR analysis is critical for understanding which parts of a molecule are essential for its activity and how modifications affect potency and selectivity. The use of derivatives like this compound to probe critical structural features, such as the benzothiazole group for Porcn inhibition, is a direct application of SAR. apexbt.comcaymanchem.comnih.gov Focused SAR studies on lead compounds help optimize their activity. nih.gov
Computational and Structural Biology Approaches: Techniques such as molecular docking, molecular dynamics simulations, and X-ray crystallography provide atomic-level insights into how inhibitors bind to their targets (e.g., Porcn or CK1δ). researchgate.netnih.govacs.orgmdpi.com This structural information guides rational drug design, allowing for the targeted modification of compounds to enhance binding affinity and specificity.
Medicinal Chemistry Optimization: Once lead compounds are identified, medicinal chemistry efforts focus on optimizing their properties. This includes increasing potency, improving physicochemical properties (e.g., solubility, permeability), and enhancing pharmacokinetic profiles (e.g., oral bioavailability). researchgate.netresearchgate.net This often involves systematic modifications to the core scaffold and peripheral groups.
Targeting Different Pathway Components: The Wnt pathway is complex, with multiple points of intervention. Strategies involve developing inhibitors that target various components, such as Frizzled receptors, Dishevelled, Tankyrase, GSK-3β, β-catenin, or Porcupine. nih.govnih.govahajournals.orgnih.gov This diversified approach allows for the development of inhibitors with distinct mechanisms of action and potentially improved therapeutic profiles.
By integrating these strategies, researchers aim to develop more effective and specific small-molecule inhibitors that can precisely modulate Wnt signaling for therapeutic benefits.
Advanced Methodologies and Experimental Paradigms in Iwp 2 V2 Research
In Vitro Cell-Based Assays and Reporter Systems
In vitro cell-based assays are fundamental in characterizing the bioactivity of IWP-2. This compound is a known inhibitor of Wnt processing and secretion, functioning by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. medchemexpress.comcaymanchem.com PORCN is responsible for the palmitoylation of Wnt proteins, a critical step for their secretion and subsequent signaling activity. caymanchem.comnih.govapexbt.com
Researchers utilize various cell lines to investigate the effects of IWP-2. For instance, its antiproliferative activity has been demonstrated in a range of human cancer cell lines. medchemexpress.comcancer-research-network.com The potency of IWP-2 is often quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which have been determined in numerous cell-based assays. medchemexpress.comselleckchem.com In a cell-free assay, IWP-2 inhibits Wnt processing with an IC₅₀ value of 27 nM. medchemexpress.comcaymanchem.com
To specifically measure the inhibition of the Wnt/β-catenin signaling pathway, reporter gene assays are commonly employed. nih.govselleckchem.com In these systems, cells are engineered to express a reporter gene (such as luciferase) under the control of a Wnt-responsive promoter. Inhibition of the pathway by IWP-2 leads to a quantifiable decrease in reporter gene expression. nih.govselleckchem.com Studies using these reporter systems have confirmed that IWP-2 blocks Wnt-dependent phosphorylation of the LRP6 co-receptor and the Dvl2 scaffold protein, which in turn prevents the accumulation of β-catenin. caymanchem.comselleckchem.com
The following table summarizes the efficacy of IWP-2 across various human cell lines as measured by its EC₅₀ values for inhibiting cell proliferation.
| Cell Line | Cancer Type | EC₅₀ (μM) | Reference |
|---|---|---|---|
| A818-6 | Pancreatic | 8.96 | medchemexpress.comcancer-research-network.com |
| MiaPaCa2 | Pancreatic | 1.90 | medchemexpress.comcancer-research-network.comselleckchem.com |
| Panc-1 | Pancreatic | 2.33 | medchemexpress.comcancer-research-network.com |
| Panc-89 | Pancreatic | 3.86 | medchemexpress.comcancer-research-network.com |
| HT29 | Colorectal | 4.67 | medchemexpress.comcancer-research-network.com |
| HEK293 | Kidney | 2.76 | medchemexpress.comcancer-research-network.com |
| SW620 | Colorectal | 1.90 | medchemexpress.comcancer-research-network.com |
| Capan | Pancreatic | 2.05 | medchemexpress.comcancer-research-network.com |
Beyond its effects on PORCN, IWP-2 has also been identified as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε. medchemexpress.comresearchgate.netnih.gov This dual activity suggests that the cellular effects of IWP-2 may not be limited to PORCN inhibition alone but could also involve CK1δ/ε-related pathways. researchgate.netnih.gov
In Vivo Preclinical Animal Models
The transition from in vitro studies to in vivo models is a critical step in evaluating the physiological effects of a compound. nih.gov Preclinical animal models allow researchers to study the impact of IWP-2 within a complex, living biological system. ijpras.comcsmres.co.uk
One of the key applications of in vivo models in IWP-2 research has been to investigate its role in developmental biology and tissue regeneration. For example, the Wnt/β-catenin pathway's role in the regeneration of the zebrafish caudal fin has been used as a rapid assay for pathway activity. apexbt.com However, one study noted that the addition of IWP-2 to the aquarium water did not suppress fin regeneration, which suggested potential issues with bioavailability or that the drug target's determinants are not conserved in zebrafish. apexbt.com
In mouse models, IWP-2 has been used to explore its effects on inflammatory processes. One study found that IWP-2 significantly reduced the uptake of blue beads and E. coli by peritoneal lavage cells. apexbt.com The same study observed that IWP-2 administration led to an increased secretion of the anti-inflammatory cytokine IL-10. apexbt.comcancer-research-network.com These findings suggest a potential role for IWP-2 in modulating immune responses in vivo.
The selection of an appropriate animal model is crucial for the successful translation of preclinical findings. csmres.co.uk These models, which can range from genetically engineered mice to nonhuman primates, are indispensable for understanding the systemic effects of Wnt pathway inhibition. nih.govchampionsoncology.com
Three-Dimensional Culture Systems for Complex Tissue Modeling
Three-dimensional (3D) culture systems, particularly organoids, represent a significant advancement in biomedical research, bridging the gap between traditional 2D cell culture and in vivo animal models. nih.gov Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of native organs. nih.gov
IWP-2 has become a vital tool in the protocols for generating various organoids by precisely modulating the Wnt signaling pathway, which is crucial for cell fate determination and differentiation. stemcell.com For example, IWP-2 is used to promote the differentiation of human pluripotent stem cells (hPSCs) into specific lineages. rndsystems.com Its ability to suppress Wnt signaling is leveraged to guide stem cells away from self-renewal and towards differentiation into desired cell types, such as cardiomyocytes. stemcell.com
In the development of heart-forming organoids, IWP-2 is often used in combination with a Wnt signaling activator, like CHIR99021. rndsystems.com This temporal modulation—activating the Wnt pathway initially and then inhibiting it with IWP-2—mimics the signaling environment of embryonic heart development and robustly directs hPSCs to a cardiac fate. rndsystems.com Similarly, IWP-2 has been incorporated into protocols for generating other complex tissues, such as distal lung organoids and optic cup structures, highlighting its versatility in guided differentiation. nih.gov
The use of IWP-2 in these advanced 3D models allows for detailed studies of human organogenesis, disease modeling, and the screening of therapeutic compounds in a more physiologically relevant context. nih.gov
The table below provides examples of how IWP-2 is utilized in different 3D culture systems.
| Organoid/3D Model | Cell Source | Role of IWP-2 | Key Findings/Application | Reference |
|---|---|---|---|---|
| Heart-forming Organoids | Human iPSCs | Used with CHIR99021 to temporally modulate Wnt signaling for cardiac differentiation. | Promotes robust differentiation into cardiomyocytes and endothelial cells, forming heart-like structures. | rndsystems.com |
| Distal Lung Organoids | Human Pluripotent Stem Cells | Component of the differentiation media to guide lung progenitor cell fate. | Enables the study of interstitial lung disease, viral infection, and human lung development. | |
| Optic Cup | Embryonic Stem Cells | Component of the culture medium to induce optic cup morphogenesis from neuroectodermal epithelium. | Facilitates the self-organization of retinal tissue, modeling early eye development. | nih.gov |
| Cortical Neurons | Induced Pluripotent Stem Cells | Used during the neural induction stage to direct differentiation. | Part of a protocol to generate cortical neurons for studying neurodevelopmental disorders. | mdpi.com |
Future Directions and Translational Research Perspectives
Addressing Compound Specificity and Potential Off-Target Effects
The development and study of IWP-2-V2 directly contribute to understanding the specificity of Wnt pathway inhibitors. As a less potent derivative of IWP-2, this compound has been instrumental in structure-activity relationship (SAR) studies. These investigations aim to identify the specific chemical moieties within the IWP scaffold that are critical for inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation and secretion. apexbt.comcaymanchem.combiomol.combertin-bioreagent.comnih.gov For instance, research has identified the benzothiazole (B30560) group as a key determinant for IWP-mediated Porcn inhibition through the use of this compound and other related compounds. nih.gov
Understanding these structural determinants is vital for designing future compounds with improved selectivity, thereby minimizing potential off-target effects that could confound research findings. While IWP-2 has demonstrated specificity by not blocking general protein secretion or cellular responses mediated by other pathways like Hedgehog (Hh) and Notch, continued SAR studies with compounds like this compound are essential to further refine this specificity. cellagentech.com
Exploration of Synergistic Therapeutic Combinations
While direct studies specifically exploring this compound in synergistic therapeutic combinations are not extensively documented, its mechanistic similarity to IWP-2 suggests potential avenues for future research. IWP-2, by inhibiting Wnt protein secretion, effectively blocks canonical Wnt/β-catenin signaling. apexbt.combiomol.combertin-bioreagent.comcellagentech.comstemcell.comrndsystems.comselleckchem.commedchemexpress.commiltenyibiotec.com
In research settings, Wnt pathway modulation is often achieved through a combination of activators and inhibitors to precisely control cell fate. For example, IWP-2 has been used in conjunction with Wnt activators like CHIR99021 in protocols for stem cell differentiation, such as promoting cardiomyocyte differentiation from human pluripotent stem cells. researchgate.netnih.gov The insights gained from this compound's SAR studies could inform the design of future Wnt inhibitors that are optimized for specific synergistic combinations, allowing for more nuanced control over cellular processes in complex experimental models. Such combinations could be explored to achieve enhanced or more specific research outcomes in areas like regenerative medicine or disease modeling.
Discovery of Novel Biological Applications Beyond Current Scope
The primary biological application of this compound has been its role in fundamental chemical biology research, specifically in dissecting the structure-activity relationships of Wnt pathway inhibitors. The knowledge derived from studying this compound contributes to the broader understanding of Wnt signaling, which is implicated in various biological processes including embryonic development, tissue homeostasis, and tumorigenesis. apexbt.combiomol.combertin-bioreagent.com
While this compound itself is primarily a research tool for SAR, the overarching goal of such studies is to facilitate the discovery of novel biological applications for the class of Wnt modulators. For instance, IWP-2 has found applications in:
Stem Cell Research: Suppressing self-renewal of embryonic stem cells and promoting differentiation into specific lineages like cardiomyocytes. stemcell.comrndsystems.comnih.govtargetmol.com
Organoid Research: Used in the development of organoid models, which serve as advanced in vitro systems for studying human biology and disease. rndsystems.comtargetmol.com
Disease Models: Investigated in preclinical models for conditions such as neuropathic pain and certain cancers (e.g., gastric cancer, where it reduced cell proliferation and increased apoptosis). apexbt.commdpi.com
Future research, informed by SAR studies involving compounds like this compound, could lead to the identification of Wnt inhibitors with optimized profiles for specific research applications beyond the current scope, such as in new regenerative medicine strategies or in the development of more precise in vitro disease models.
Strategies for Enhanced Compound Optimization and Delivery for Research Purposes
This compound itself represents a product of compound optimization, being a derivative designed to probe structural requirements for activity. Its characterization as a "less potent IWP-2 derivative" provides valuable comparative data for ongoing optimization efforts within the IWP class. apexbt.comcaymanchem.combiomol.combertin-bioreagent.com
Strategies for enhanced compound optimization and delivery for research purposes, applicable to this compound and similar Wnt modulators, include:
Structural Modifications: Further chemical modifications of the this compound scaffold could be explored to improve potency, selectivity, metabolic stability, or solubility, making them more versatile research tools. For example, more potent Porcn inhibitors like IWP-L6 have been developed, demonstrating the potential for significant improvements through SAR. nih.gov
Development of Chemical Probes: Derivatization of IWP compounds (e.g., with biotin (B1667282) or fluorophores) has been successfully used to create chemical probes for studying target engagement (e.g., direct binding to Porcn) and cellular localization, which are crucial for mechanistic research. nih.govnih.gov
Advanced Delivery Systems: For in vitro and in vivo research models, strategies to improve bioavailability and targeted delivery are being explored. While not specific to this compound, approaches such as encapsulation in polymeric nanoparticles (e.g., polymersomes) are being investigated for Wnt modulators to enable controlled spatio-temporal delivery, which could enhance experimental precision and reproducibility in complex biological systems. researchgate.net
These strategies aim to refine the tools available to researchers, enabling more precise manipulation of Wnt signaling pathways and facilitating deeper mechanistic understanding in various biological contexts.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing IWP-2-V2 in a laboratory setting?
- Methodological Answer : Synthesis of this compound (CAS No. 877618-79-6) typically involves multi-step organic reactions, such as sulfonamide coupling or thiourea formation, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure (C₂₂H₁₈N₄O₂S₃). Purity is assessed using HPLC with UV detection at 254 nm. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and adhering to protocols outlined in peer-reviewed synthetic chemistry journals .
Q. How can researchers design controlled experiments to evaluate the inhibitory efficacy of this compound in Wnt/β-catenin signaling pathways?
- Methodological Answer : Use cell-based assays (e.g., HEK293T cells transfected with Wnt reporters like TOPFlash) to measure β-catenin activity. Treat cells with this compound at varying concentrations (e.g., 0.1–10 µM) and include controls (DMSO vehicle, positive inhibitors like IWP-2 or IWP-4). Quantify luminescence or fluorescence signals after 24–48 hours. Normalize data to protein content or cell viability (MTT assay). Triplicate experiments and statistical analysis (ANOVA) are critical to ensure reliability .
Q. What analytical techniques are recommended for assessing the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing this compound in solutions (DMSO, PBS) at -20°C, 4°C, and room temperature. Analyze degradation over 1–4 weeks using HPLC to monitor peak area reduction. For solid-state stability, use thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to detect crystallinity changes. Document humidity and light exposure variables, referencing guidelines from analytical chemistry journals .
Advanced Research Questions
Q. How should researchers address contradictory data when this compound exhibits variable inhibitory effects across cell lines?
- Methodological Answer : Contradictions may arise due to cell-specific factors (e.g., Wnt pathway isoform expression, off-target effects). Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in responsive vs. non-responsive lines. Validate findings using siRNA knockdown or CRISPR-edited models. Cross-reference results with published datasets (e.g., CCLE, DepMap) to contextualize cell line variability .
Q. What strategies optimize this compound delivery in in vivo models to enhance bioavailability while minimizing toxicity?
- Methodological Answer : Employ pharmacokinetic studies to assess half-life and tissue distribution. Formulate this compound with nanocarriers (liposomes, polymeric nanoparticles) or PEGylation to improve solubility. Conduct dose-ranging studies in rodents, monitoring serum levels via LC-MS/MS. Compare efficacy (tumor suppression in xenografts) and toxicity (histopathology, ALT/AST levels) against unmodified compounds. Reference pharmacological optimization frameworks from translational research literature .
Q. How can computational modeling predict off-target interactions of this compound with non-Wnt signaling proteins?
- Methodological Answer : Use molecular docking simulations (AutoDock Vina, Schrödinger Suite) to screen this compound against protein databases (PDB, ChEMBL). Prioritize kinases and GPCRs based on structural homology to Porcupine (PORCN). Validate predictions with kinase inhibition assays (Eurofins KinaseProfiler) and surface plasmon resonance (SPR) binding studies. Cross-validate findings with proteomics data from treated cell lysates .
Data Presentation and Reproducibility Guidelines
-
Data Tables : Include mean ± SD, sample size (n), and p-values. For example:
This compound Conc. (µM) β-catenin Activity (% Control) p-value 0.1 85 ± 6 0.07 1.0 42 ± 4 <0.01 10.0 15 ± 3 <0.001 -
Figures : Label axes with units, use error bars, and provide legends (e.g., "Dose-dependent inhibition of Wnt signaling by this compound in HEK293T cells") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
